molecular formula C15H21NO3 B1318611 4-(3-(Piperidin-1-yl)propoxy)benzoic acid CAS No. 767286-87-3

4-(3-(Piperidin-1-yl)propoxy)benzoic acid

Cat. No.: B1318611
CAS No.: 767286-87-3
M. Wt: 263.33 g/mol
InChI Key: ONYUPIAZASQLKZ-UHFFFAOYSA-N
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Description

4-(3-(Piperidin-1-yl)propoxy)benzoic acid is an organic compound with the molecular formula C15H21NO3 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety via a propoxy linker

Mechanism of Action

Target of Action

Piperidine derivatives have been known to exhibit a wide range of biological activities

Mode of Action

The exact mode of action of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with a piperidine nucleus have been found to interact with various biological targets, leading to a range of effects .

Pharmacokinetics

The compound’s molecular weight of 26334 suggests it may have suitable properties for absorption and distribution

Result of Action

Some piperidine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid typically involves the following steps:

    Preparation of 4-hydroxybenzoic acid: This can be achieved through the Kolbe-Schmitt reaction, where phenol is carboxylated using carbon dioxide under high pressure and temperature in the presence of a base.

    Etherification: The hydroxyl group of 4-hydroxybenzoic acid is then reacted with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Piperidin-1-yl)propoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 4-(3-(Piperidin-1-yl)propoxy)benzyl alcohol.

    Substitution: Halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-(3-(Piperidin-1-yl)propoxy)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Piperazin-1-yl)propoxy)benzoic acid: Similar structure but with a piperazine ring instead of a piperidine ring.

    4-(3-(Morpholin-1-yl)propoxy)benzoic acid: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

4-(3-(Piperidin-1-yl)propoxy)benzoic acid is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The propoxy linker also provides flexibility, allowing for interactions with a variety of molecular targets.

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUPIAZASQLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589800
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767286-87-3
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 4-(3-piperidin-1-ylpropoxy)benzoate ax15 (4.41 g, 15.9 mmol, 1 eq) in ethanol (160 ml) is added a 5 N aqueous solution of sodium hydroxide (9.54 ml, 47.7 mmol, 3 eq) and the mixture is stirred at 60° C. for 4 h and at 28° C. overnight. The mixture is concentrated under vacuum to give a white solid, which is then dissolved in a 1:1 mixture of ethanol/water (100 ml). A solution of 5 N aqueous hydrochloric acid is then added until the pH of the mixture reaches 2-3. The ethanol is then evaporated under vacuum and the mixture filtered to give a white solid. This solid is washed with water and dried under vacuum at 40° C.
Name
methyl 4-(3-piperidin-1-ylpropoxy)benzoate
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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9.54 mL
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reactant
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160 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Name
ethanol water
Quantity
100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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